molecular formula C17H21NO4 B8096394 N-Boc-4-ethynyl-L-phenylalanine methyl ester

N-Boc-4-ethynyl-L-phenylalanine methyl ester

Cat. No. B8096394
M. Wt: 303.35 g/mol
InChI Key: CSXJKGNUXZWVRH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Boc-4-ethynyl-L-phenylalanine methyl ester” is a derivative of phenylalanine. It has the molecular formula C17H21NO4 . It is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuff .

Scientific Research Applications

  • N-Boc-4-ethynyl-L-phenylalanine methyl ester is used in the synthesis of radioiodinated phenylalanine derivatives for peptide synthesis. This involves a process starting from N-Boc-p-iodo-L-phenylalanine and leading to the preparation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester, which is then radioiodinated (Wilbur et al., 1993).

  • It serves as a starting material in the Heck reaction, yielding N-t-Boc-4-ethynyl-L-phenylalanine methyl ester. This compound can be further reacted with different alkynes to produce alkyne bridged linear amino acid esters (Kayser et al., 1997).

  • In large-scale pharmaceutical synthesis, N-Boc-4-ethynyl-L-phenylalanine methyl ester is used as an intermediate in the preparation of N-BOC d-phenylalanine, a process that includes asymmetric hydrogenation of a dehydroamino-acid (Fox et al., 2011).

  • The compound is utilized in the synthesis of 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanines, a process featuring mild reaction conditions and high chemical yields (Cai et al., 2005).

  • It is also used in the preparation of metal complexes of biologically important ligands, such as those involving cobalt and platinum, highlighting its utility in the synthesis of complex biochemical structures (Enzmann & Beck, 2004).

  • N-Boc-4-ethynyl-L-phenylalanine methyl ester is a key component in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers have applications in drug delivery and other biotechnological areas (Kumar et al., 2012).

  • It is involved in the enantioselective synthesis of 4-substituted phenylalanines through cross-coupling reactions, demonstrating its role in the creation of enantiomerically enriched compounds (Firooznia et al., 1999).

properties

IUPAC Name

methyl (2S)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-12-7-9-13(10-8-12)11-14(15(19)21-5)18-16(20)22-17(2,3)4/h1,7-10,14H,11H2,2-5H3,(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXJKGNUXZWVRH-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-ethynyl-L-phenylalanine methyl ester
Reactant of Route 2
N-Boc-4-ethynyl-L-phenylalanine methyl ester
Reactant of Route 3
Reactant of Route 3
N-Boc-4-ethynyl-L-phenylalanine methyl ester
Reactant of Route 4
Reactant of Route 4
N-Boc-4-ethynyl-L-phenylalanine methyl ester
Reactant of Route 5
N-Boc-4-ethynyl-L-phenylalanine methyl ester
Reactant of Route 6
Reactant of Route 6
N-Boc-4-ethynyl-L-phenylalanine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.